molecular formula C8H5ClO3S B1443263 Benzofuran-5-sulfonyl chloride CAS No. 869885-60-9

Benzofuran-5-sulfonyl chloride

Cat. No. B1443263
M. Wt: 216.64 g/mol
InChI Key: DXQKXPTYOGEXEN-UHFFFAOYSA-N
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Description

Benzofuran-5-sulfonyl chloride is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran and its derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Chemical Reactions Analysis

Benzofuran compounds, including Benzofuran-5-sulfonyl chloride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds .

Scientific Research Applications

    Antifungal Activity

    • Application Summary: Benzofuran derivatives, such as benzofuran-5-ol, have been synthesized and tested for their in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans .
    • Results: The benzofuran-5-ol derivative showed good antifungal activity, suggesting that it is a promising antifungal agent .

    Synthesis of Benzofuran Rings

    • Application Summary: Benzofuran derivatives have been used in the synthesis of benzofuran rings. Novel methods for constructing benzofuran rings have been discovered in recent years .
    • Methods of Application: A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Results: This method has resulted in the construction of complex benzofuran ring systems with fewer side reactions and high yield .

    Antimicrobial Activity

    • Application Summary: Benzofuran derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used as antimicrobial agents active toward different clinically approved targets .
    • Results: Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases .

    Cancer Treatment

    • Application Summary: Some substituted benzofurans have shown significant anticancer activities .
    • Results: Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects in different types of cancer cells .

    Treatment of Skin Diseases

    • Application Summary: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Results: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

    Synthesis of Polymers and Dyes

    • Application Summary: Benzofuran derivatives are also widely harnessed in the preparation of different polymers, i.e., polyamides, polyarylates, polybenzimidazoles, and polyesters . They have also found applications in the synthesis of several dyes including dye-sensitized solar cells and industrial dyes .
    • Results: The synthesis of these polymers and dyes using benzofuran derivatives has been successful .

Safety And Hazards

Benzofuran-5-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

Benzofuran and its derivatives, including Benzofuran-5-sulfonyl chloride, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, and there is ongoing research into their properties and potential uses .

properties

IUPAC Name

1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKXPTYOGEXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695124
Record name 1-Benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-5-sulfonyl chloride

CAS RN

869885-60-9
Record name 1-Benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Bregman, JR Simard, KL Andrews… - Journal of medicinal …, 2017 - ACS Publications
… (3aS,9bS)-41c (0.0736 M solution in MeCN, 6 mL, 0.442 mmol) was treated with 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (0.100 g, 0.442 mmol) and triethylamine (0.123 mL, 0.883 …
Number of citations: 38 pubs.acs.org
JW Nilsson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
… 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (0.0401 g, 0.183 mmol) was added and the solution was stirred for 90 min. The solvent was removed in vacuo and the crude product was …
Number of citations: 34 pubs.acs.org
AT Garrison, DL Orsi, RA Capstick… - Journal of Medicinal …, 2022 - ACS Publications
… (707.0 mg, 3.08 mmol, 1.0 equiv) in DCM (15 mL) was added N,N-diisopropylethylamine (1.99 g, 2.69 mL, 15.42 mmol, 5.0 equiv) and 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (…
Number of citations: 10 pubs.acs.org

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